

Phosgene (COCl₂): A Technical Guide to its Molecular Structure, Properties, and Biological Reactivity

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Abstract

Phosgene (carbonyl dichloride, COCl₂) is a highly reactive C1 building block of significant industrial importance, primarily in the synthesis of polycarbonates, polyurethanes, and other fine chemicals.[1][2] Despite its utility, it is an insidious and potent pulmonary toxicant, historically notorious for its use as a chemical warfare agent.[3][4] This technical guide provides an in-depth review of the molecular structure, physicochemical properties, and chemical reactivity of **phosgene**. It details the experimental protocols for its industrial synthesis and common laboratory-scale reactions. Furthermore, this document elucidates the molecular signaling pathways central to its toxicity, offering critical insights for drug development professionals and toxicologists. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Molecular Structure and Physicochemical Properties

Phosgene is a planar molecule, a geometry predicted by VSEPR theory and confirmed through experimental methods such as microwave spectroscopy.[1][5] The central carbon atom is sp² hybridized, bonded to one oxygen atom via a double bond and to two chlorine atoms via single bonds, resulting in a trigonal planar geometry.[6][7] The double bond between carbon

and oxygen creates electronic repulsion, compressing the Cl-C-Cl bond angle to approximately 111.8°, which is less than the ideal 120° of a perfect trigonal planar structure.[8][9]

Molecular Geometry

The precise structural parameters of **phosgene** have been determined experimentally, primarily through microwave spectroscopy and gas-phase electron diffraction.[5] These data are crucial for understanding its reactivity and modeling its interactions with biological molecules.

Parameter	Experimental Value	Reference
Bond Lengths		
C=O	1.166 - 1.18 Å	[1][5]
C-Cl	1.74 - 1.746 Å	[1][5]
Bond Angles		
Cl-C-Cl	111.3° - 111.91°	[5][10]
O=C-Cl	~124.1°	[10]

Physicochemical Properties

Phosgene is a colorless, non-flammable gas at standard temperature and pressure, with a characteristic odor resembling freshly cut hay or green corn at low concentrations.[11][12] This odor is an insufficient warning for hazardous exposure, as the detection threshold is above the permissible exposure limit.[1] It is typically shipped and stored as a liquefied compressed gas. [11]

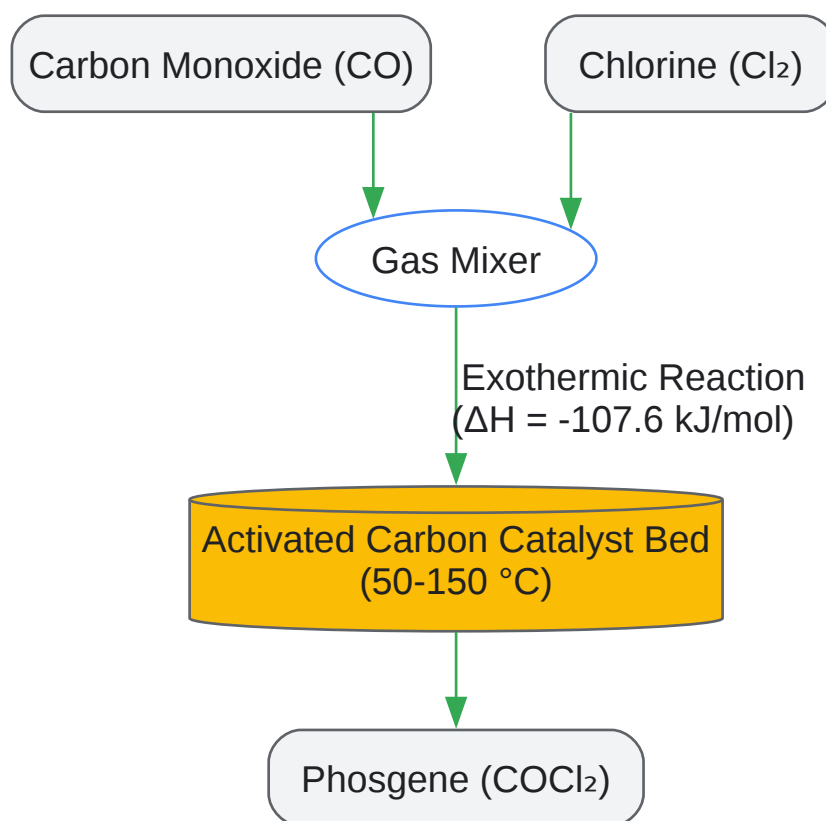
Property	Value	Reference(s)
Formula	COCl ₂	[1]
Molar Mass	98.91 g·mol ⁻¹	[1][3]
Appearance	Colorless gas	[1]
Odor	Musty hay (low conc.), suffocating (high conc.)	[11][12]
Melting Point	-127.8 °C (-198 °F; 145.4 K)	[11]
Boiling Point	7.56 °C (45.6 °F; 280.7 K)	[11]
Density (gas)	4.248 g/L (15 °C)	[1]
Density (liquid)	1.432 g/cm ³ (0 °C)	[1]
Vapor Pressure	161.6 kPa (1.6 atm) at 20 °C	[1][11]
Water Solubility	Reacts (hydrolyzes)	[1][4]
Solubility	Soluble in benzene, toluene, acetic acid	[1][11]
OSHA PEL (8-hr TWA)	0.1 ppm (0.4 mg/m ³)	[12]
NIOSH IDLH	2 ppm	[4]

Synthesis and Key Chemical Reactions

Phosgene's high electrophilicity makes it a versatile reagent for introducing a carbonyl group. Its reactions are central to the production of a vast array of polymers and chemical intermediates.

Industrial Synthesis of Phosgene

The primary industrial method for producing **phosgene** involves the catalyzed, gas-phase reaction of purified carbon monoxide (CO) and chlorine (Cl₂).[\[13\]](#)



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*Industrial synthesis of **phosgene** from CO and Cl₂.*

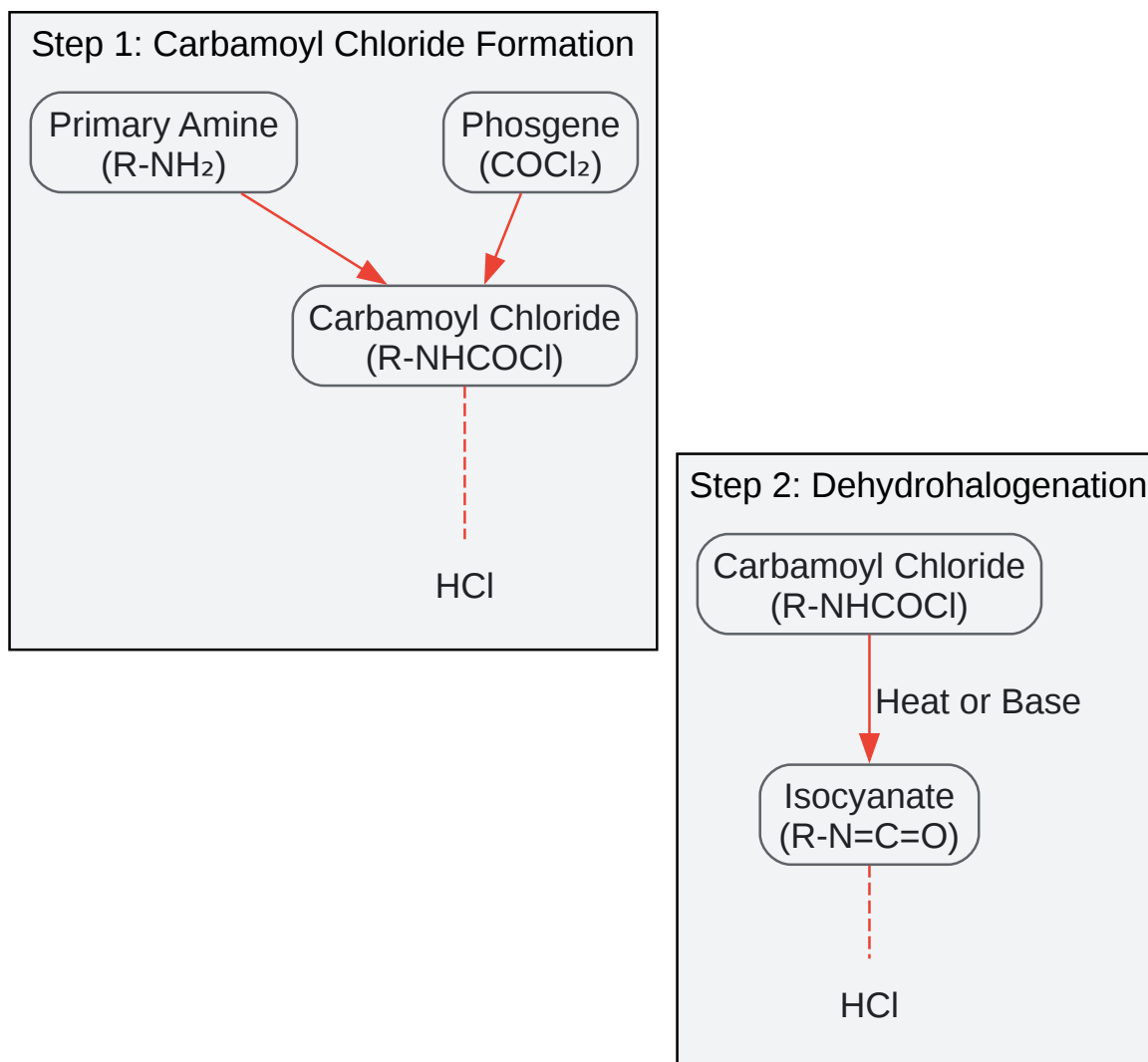
Experimental Protocol: Industrial Production This protocol describes a continuous, two-stage process adapted from established industrial methods.[1][14]

- Reactant Preparation: High-purity carbon monoxide (in slight excess) and chlorine gas are dried and fed into a gas mixer.
- First Stage Reaction: The gas mixture, at a pressure of 1-5 bar, enters a tubular reactor packed with an activated charcoal catalyst.[14] The temperature is maintained above 250 °C to achieve a rapid reaction of 95-98% of the chlorine.[14] The significant heat of reaction is removed by a cooling system, often used to generate steam.[14]
- Cooling: The hot gas mixture exiting the first stage is cooled to between 50 °C and 120 °C. [14]

- Second Stage Reaction: The cooled gases are passed through a second reactor, also containing activated charcoal and maintained at 50-100 °C, to drive the reaction to completion.[\[14\]](#)
- Purification & Condensation: The product stream, now containing less than 50 ppm of residual chlorine, is cooled to below 7.6 °C to condense the **phosgene** into its liquid form for storage or immediate on-site use.[\[14\]](#)

Phosgenation of Amines to Isocyanates

A primary application of **phosgene** is the synthesis of isocyanates from primary amines, which are key monomers for polyurethanes.[\[1\]](#)[\[15\]](#) The reaction proceeds through a carbamoyl chloride intermediate.



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Two-step reaction pathway for isocyanate synthesis.

Experimental Protocol: Laboratory Synthesis of an Amino Acid Ester Isocyanate This protocol is adapted from a procedure using tri**phosgene**, a safer solid **phosgene** precursor, which generates **phosgene** in situ.[16]

- **Reaction Setup:** A three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with methylene chloride (100 mL), saturated aqueous sodium bicarbonate (100 mL), and L-phenylalanine methyl ester hydrochloride (5.50 g, 25.5 mmol).

- **Cooling:** The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring.
- **Reagent Addition:** Tri**phosgene** (2.52 g, 8.42 mmol), which corresponds to 3 equivalents of **phosgene**, is added in a single portion. The aqueous sodium bicarbonate acts as the base to neutralize the HCl byproduct.
- **Reaction:** The mixture is stirred in the ice bath for 15 minutes. The reaction is typically rapid.
- **Workup:** The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with methylene chloride.
- **Isolation:** The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the isocyanate product.

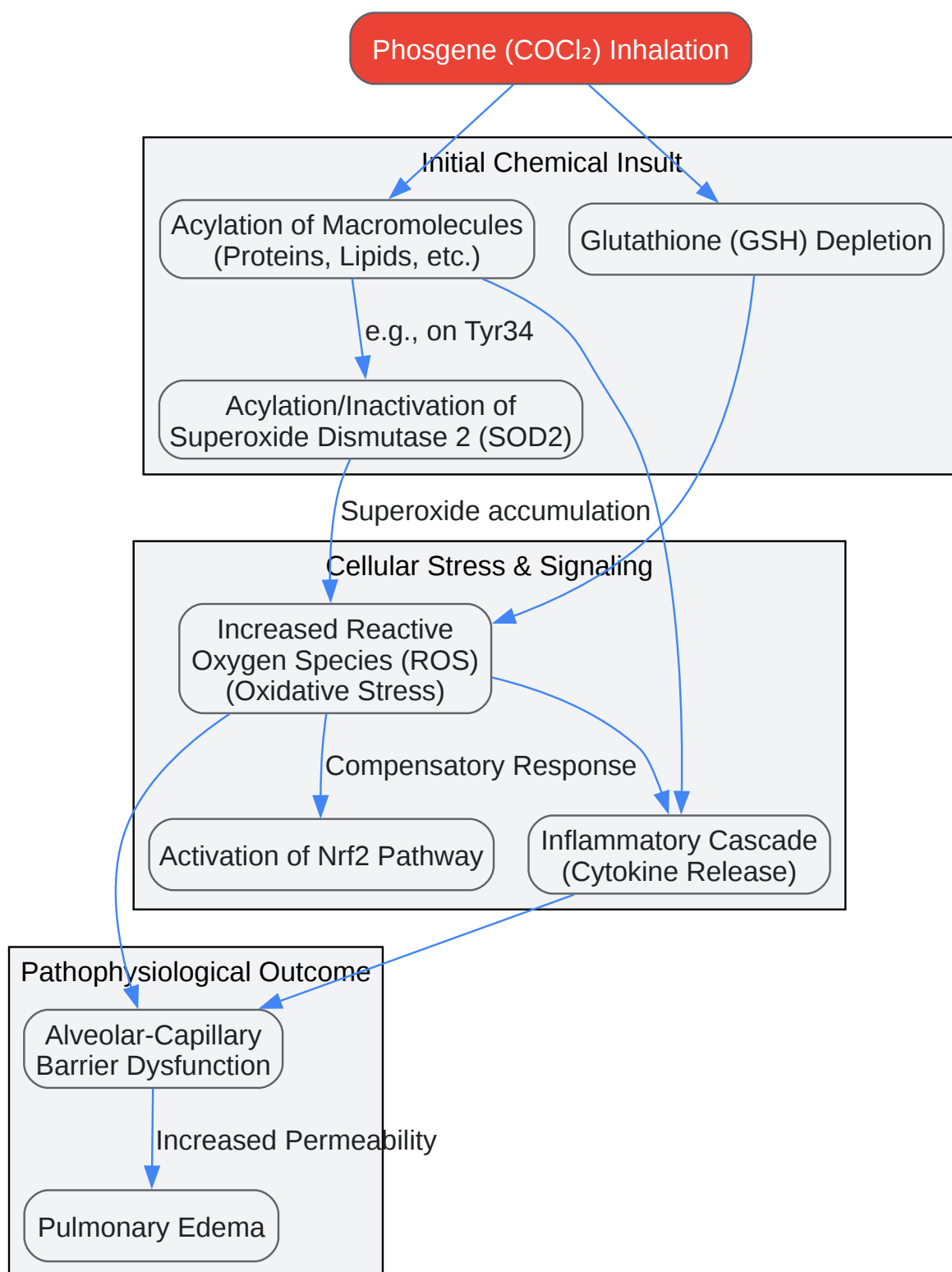
Toxicology and Molecular Mechanism of Injury

Phosgene exposure primarily affects the lungs, causing acute lung injury (ALI) that can progress to acute respiratory distress syndrome (ARDS).^{[17][18]} A characteristic and dangerous feature of **phosgene** poisoning is a potential latent period of up to 48 hours between exposure and the onset of severe symptoms like pulmonary edema.^[19]

The toxicity stems from two primary chemical reactions within the respiratory tract: hydrolysis and, more significantly, acylation.^{[20][21]}

- **Hydrolysis:** **Phosgene** reacts slowly with water in the mucosal lining of the upper respiratory tract to form hydrochloric acid and carbon dioxide, causing moderate irritation.^[1]
- **Acylation:** As a highly electrophilic acyl chloride, **phosgene** that penetrates deep into the lungs reacts with nucleophilic groups (-NH₂, -OH, -SH) present on cellular macromolecules, including proteins, phospholipids, and nucleic acids.^{[17][20][22]} This covalent modification disrupts their biological function, leading to cellular damage.

The downstream effects of these initial chemical insults are complex, involving oxidative stress and inflammation that culminate in the breakdown of the alveolar-capillary barrier.



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Signaling pathway of **phosgene**-induced acute lung injury.

A key mechanism recently proposed for the intense oxidative stress is the acylation of a conserved tyrosine residue near the active site of mitochondrial superoxide dismutase 2 (SOD2).[23] This modification is thought to lock the enzyme's manganese cofactor in the Mn(II) state, preventing the catalytic removal of superoxide radicals. The resulting accumulation of reactive oxygen species (ROS) overwhelms cellular antioxidant defenses (like glutathione, which is also depleted by **phosgene**) and triggers a powerful inflammatory response.[20][23] This cascade damages the delicate blood-air barrier, leading to increased vascular permeability and the accumulation of protein-rich fluid in the alveoli, known as noncardiogenic pulmonary edema.[20] The Nrf2 signaling pathway is a critical cellular defense mechanism activated in response to this oxidative stress.[24][25]

Quantitative Toxicity Data

The toxicity of **phosgene** is a function of both concentration and exposure duration, often expressed as the LC₅₀ value (the dose resulting in 50% fatality).

Species	LC ₅₀ (ppm·min)	LC ₅₀ (mg·min/m ³)	Reference(s)
Human	~500 (for 1 min)	~2000	[1][26]
Rat	340 (for 30 min)	~1377	[1]
Mouse	215.2 (for 26.9 min)	871.6	[26]
Dog	1022 (for 20 min)	~4139	[1]
Cat	~200	820	[3]
Monkey	~300	1230	[3]

Note: 1 ppm ≈ 4.05 mg/m³ at 25 °C and 1 atm.[11]

Conclusion

Phosgene remains a cornerstone of the modern chemical industry due to its unique reactivity as a carbonylating agent. A thorough understanding of its molecular structure is fundamental to appreciating this reactivity. However, its utility is inextricably linked to its extreme toxicity. The mechanism of injury, centered on the acylation of critical cellular macromolecules and subsequent induction of overwhelming oxidative stress and inflammation, presents a complex

challenge. For drug development professionals, targeting these downstream pathways—such as bolstering antioxidant defenses via the Nrf2 pathway, mitigating the inflammatory cascade, or restoring blood-air barrier integrity—represents the most promising avenues for developing effective medical countermeasures against **phosgene**-induced lung injury.

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